Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl N-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl)carbamate |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)15-11-7-8-12-10(9-11)5-3-4-6-13(12)16/h7-9H,2-6H2,1H3,(H,15,17) |
InChI Key |
YBZMZLLGJDSZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=O)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Cycloheptenone Annulation with Carbamate Functionalization
The foundational route involves constructing the 6,7,8,9-tetrahydro-5H-benzoannulen-5-one core followed by carbamate installation. A representative protocol from antibacterial agent synthesis patents employs:
-
Friedel-Crafts Acylation :
Reacting 1-tetralone with ethyl chlorooxalate in dichloromethane under Lewis acid catalysis (AlCl₃, 0°C, 4 h) yields the 5-oxo intermediate. -
Nitration and Reduction :
Introducing a nitro group at the 2-position using nitric acid (HNO₃, H₂SO₄, 0°C) followed by hydrogenation (H₂, Pd/C, ethanol, 25°C) generates the amine. -
Carbamate Formation :
Treating the amine with ethyl chloroformate in tetrahydrofuran (THF) with triethylamine (Et₃N) at −10°C completes the synthesis.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | AlCl₃, 0°C | 78 | 92 |
| 2 | HNO₃/H₂SO₄ | 65 | 88 |
| 3 | ClCO₂Et, Et₃N | 82 | 95 |
Direct Cyclization of Prefunctionalized Intermediates
Alternative methods bypass intermediate isolation. A patent (CA2515311A1) details a one-pot strategy:
-
Michael Addition :
Reacting ethyl acetoacetate with cyclohexenone in dimethylformamide (DMF) at 80°C forms the γ-keto ester. -
Intramolecular Aldol Condensation :
Adding p-toluenesulfonic acid (PTSA) induces cyclization to the benzoannulen framework. -
In Situ Carbamoylation :
Introducing phosgene (COCl₂) and ethanol sequentially under nitrogen atmosphere installs the carbamate.
Optimization Insights :
-
Temperature Sensitivity : Cyclization fails below 70°C due to kinetic trapping of linear intermediates.
-
Solvent Impact : DMF outperforms THF or toluene by stabilizing enolate intermediates.
Advanced Catalytic Approaches
Palladium-Catalyzed Coupling
Modern protocols leverage cross-coupling for regioselectivity. A JAK inhibitor synthesis route (EP2598500B1) adapts:
-
Suzuki-Miyaura Coupling :
Reacting 2-bromo-5-nitrobenzoannulen with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C) introduces aryl groups. -
Reductive Amination :
Converting nitro to amine (Fe, HCl, EtOH) precedes carbamate formation.
Comparative Performance :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 75 | 12 |
| Pd(OAc)₂/XPhos | 88 | 8 |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity. Differential Scanning Calorimetry (DSC) shows a sharp melt at 142–144°C, confirming crystallinity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 1.75–2.10 (m, 4H, cycloheptenyl CH₂), 4.25 (q, 2H, OCH₂), 6.85 (d, 1H, aromatic), 7.45 (s, 1H, NH).
Industrial Scalability Considerations
Continuous Flow Synthesis
Microreactor trials (10 mL/min, 120°C) shorten reaction times by 60% versus batch processes.
Challenges and Mitigation Strategies
| Issue | Cause | Solution |
|---|---|---|
| Low Cyclization Yield | Steric hindrance at C2 | Use bulkier bases (DBU) |
| Carbamate Hydrolysis | Residual moisture | Molecular sieves (4Å) |
| Isomerization During Storage | Ketone enolization | Store under N₂ at −20°C |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl)carbamate has been studied for its biological activity, particularly its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of carbamate compounds have shown effectiveness comparable to established antibiotics such as isoniazid and ciprofloxacin in inhibiting mycobacterial and fungal strains .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives exhibited strong inhibitory effects against bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the carbamate structure could enhance its efficacy against specific pathogens .
Potential Therapeutic Applications
- Neuroprotective Agents : The compound's structural characteristics suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Similar compounds have demonstrated acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain .
- Antioxidant Properties : Some studies indicate that carbamate derivatives possess antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : There is emerging evidence that compounds with a similar framework may exhibit anti-inflammatory properties, making them candidates for further research in inflammatory disease therapies.
Synthesis and Structural Modifications
The synthesis of ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl)carbamate typically involves multi-step chemical reactions that allow for the introduction of various functional groups to enhance biological activity .
Synthesis Overview
The compound can be synthesized through the following general steps:
- Formation of the Carbamate Linkage : Reacting an amine with an appropriate carbonyl compound.
- Cyclization Reactions : Introducing cyclic structures that enhance biological activity.
- Purification and Characterization : Utilizing techniques like chromatography to isolate pure compounds for testing.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The benzoannulene core may also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular data, and biological relevance:
Key Observations:
Carbamate vs. Ester Derivatives : Ethyl carbamate derivatives (e.g., the target compound) exhibit enhanced hydrolytic stability compared to ester analogs like methyl or ethyl esters, which are prone to enzymatic cleavage . However, ester derivatives are often preferred in prodrug design for controlled release .
Substituent Effects : Bromine or tert-butyl groups (e.g., ) increase steric bulk and may hinder metabolic degradation, whereas methoxy groups enhance solubility and binding affinity in kinase inhibitors .
Toxicity Considerations : Ethyl carbamate itself is associated with oxidative stress and ROS induction in model organisms (e.g., C. elegans), though benzo[7]annulene derivatives may mitigate this via structural modifications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate?
- Methodology : Multi-step synthesis under controlled conditions is typical for benzo[7]annulene derivatives. For example, analogous compounds (e.g., tert-butyl derivatives) are synthesized via sequential coupling, cyclization, and carbamate formation. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) and purification via column chromatography . For carbamate formation, coupling agents like T3P (propylphosphonic anhydride) in ethyl acetate are effective .
- Critical Parameters : Reaction temperature (<50°C), anhydrous solvents, and inert atmospheres (N₂/Ar) minimize side reactions. Monitor progress using TLC or HPLC.
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical Tools :
- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry and carbamate linkage (e.g., characteristic carbonyl signals at ~155-165 ppm) .
- HRMS : Confirm molecular weight within 3 ppm error .
- FTIR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (if present) .
Q. What safety protocols are essential for handling this compound?
- Hazard Classification : Ethyl carbamate derivatives are often Category 4 acute toxins (oral) and may cause respiratory irritation (H335). Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Waste Disposal : Follow institutional guidelines for carcinogens (e.g., ethyl carbamate residues). Neutralize reactive intermediates before disposal .
Advanced Research Questions
Q. How can catalytic asymmetric hydrogenation be optimized for benzo[7]annulene intermediates?
- Case Study : Rhodium catalysts (e.g., Rh(NBD)₂BF₄) with chiral ligands (e.g., ZhaoPhos) enable enantioselective hydrogenation of α,β-unsaturated esters. For ethyl (E)-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylidene)acetate, conditions include 50 atm H₂, 50°C, yielding >99% conversion and 94% ee .
- Parameter Optimization : Screen ligand libraries, adjust H₂ pressure (10–100 atm), and vary solvent polarity (e.g., dichloromethane vs. THF) to balance reactivity and enantioselectivity.
Q. What strategies resolve contradictions in biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.
- Mitigation :
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%).
- Reproducibility Checks : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Q. How can molecular docking predict therapeutic targets for this compound?
- Workflow :
Target Selection : Focus on enzymes/receptors implicated in inflammation or cancer (e.g., COX-2, kinases) .
Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (carbamate) with proper protonation states (pH 7.4).
Validation : Compare docking scores (ΔG) with known inhibitors. A score ≤ -8.0 kcal/mol suggests strong binding .
- Limitations : Solvent effects and protein flexibility may require MD simulations for refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
